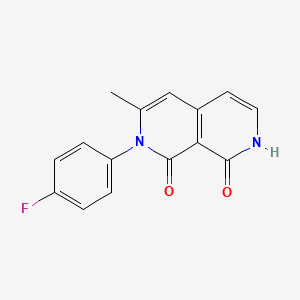
2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the naphthyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a mixture of suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, can be refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research has investigated its potential as a therapeutic agent due to its biological activities.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazoline Derivatives: Compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide share structural similarities and biological activities.
Naphthyridine Derivatives: Other naphthyridine derivatives with different substituents can exhibit similar chemical properties and applications.
Uniqueness
2-(4-Fluorophenyl)-3-methyl-2,7-naphthyridine-1,8(2H,7H)-dione is unique due to the specific combination of its fluorophenyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C15H11FN2O2 |
|---|---|
Peso molecular |
270.26 g/mol |
Nombre IUPAC |
7-(4-fluorophenyl)-6-methyl-2H-2,7-naphthyridine-1,8-dione |
InChI |
InChI=1S/C15H11FN2O2/c1-9-8-10-6-7-17-14(19)13(10)15(20)18(9)12-4-2-11(16)3-5-12/h2-8H,1H3,(H,17,19) |
Clave InChI |
YLVGWHICOYOZBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=O)NC=C2)C(=O)N1C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)
![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)
![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)
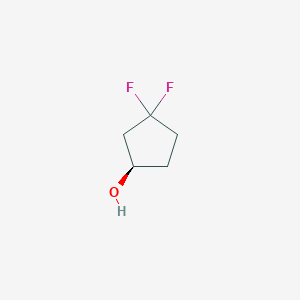

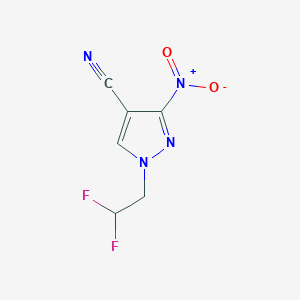
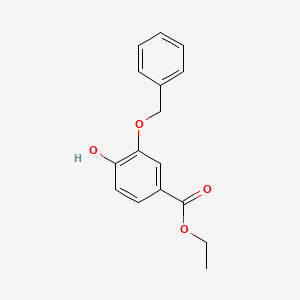

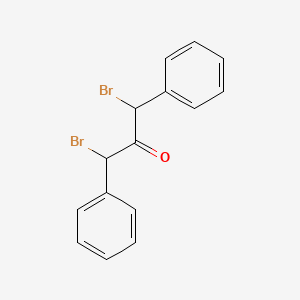
![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)
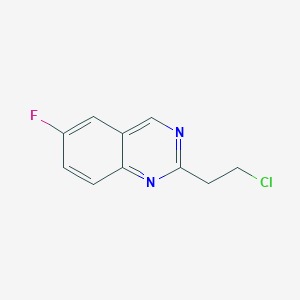
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
formamide](/img/structure/B11715455.png)
